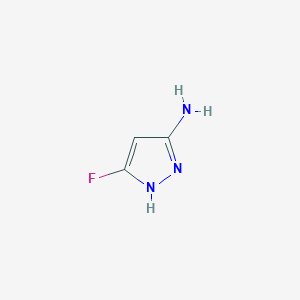

5-fluoro-1H-pyrazol-3-amine

Descripción

Structural Classification and Nomenclature within Fluorinated Pyrazoles

5-Fluoro-1H-pyrazol-3-amine belongs to the family of fluorinated pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The "1H" in the name indicates that the nitrogen at position 1 is protonated. The substituents on the pyrazole (B372694) ring are an amino group (-NH2) at position 3 and a fluorine atom (-F) at position 5.

The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the pyrazole ring, affecting its reactivity and potential biological activity. ontosight.aibohrium.com This strategic placement of a fluorine atom is a common approach in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. ontosight.ai

The systematic IUPAC name for this compound is this compound. sigmaaldrich.com It is also identified by its CAS Number: 1159196-53-8. sigmaaldrich.comchemshuttle.commanchesterorganics.comsigmaaldrich.comaablocks.comaablocks.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C3H4FN3 chemshuttle.comaablocks.comaablocks.com |

| Molecular Weight | 101.08 g/mol chemshuttle.comsigmaaldrich.com |

| SMILES | Nc1=NNC(F)=C1 chemshuttle.com |

| InChI Key | NHAGRTARAUTNOB-UHFFFAOYSA-N sigmaaldrich.com |

| Purity | Typically ≥95% chemshuttle.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8 °C (Refrigerator) sigmaaldrich.comchemshuttle.com |

This table is interactive. Click on the headers to sort.

Historical Context and Evolution of Research on this compound

Research into pyrazole derivatives has a long history, dating back to the synthesis of antipyrine (B355649) in 1883. nih.gov However, the specific focus on fluorinated pyrazoles, including this compound, has gained significant traction more recently, particularly since the 1990s. acs.orgbohrium.com The success of fluorinated pyrazole-containing drugs, such as the anti-inflammatory celecoxib, spurred increased interest in this class of compounds. sci-hub.se

Significance and Broad Implications in Chemical Sciences

The significance of this compound in chemical sciences stems from its role as a versatile building block. The presence of both an amino group and a fluorine atom on the pyrazole core allows for a variety of chemical modifications, making it a valuable scaffold for creating diverse molecular libraries.

In medicinal chemistry , aminopyrazole derivatives are recognized for their potential as ligands for various enzymes and receptors. mdpi.com They have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comsmolecule.com The fluorine atom in this compound can enhance the biological activity and pharmacokinetic properties of the resulting molecules. researchgate.net For instance, fluorinated pyrazoles are key components in some kinase inhibitors used in cancer therapy. google.com

In agrochemicals , fluorinated pyrazoles have been incorporated into novel fungicides and herbicides due to their enhanced efficacy and favorable environmental profiles. bohrium.comsci-hub.se

In materials science , the unique electronic properties imparted by the fluorine atom make fluorinated pyrazoles interesting candidates for the development of new materials with specific optical or electronic characteristics. ontosight.ai

The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of new and improved pharmaceuticals, agrochemicals, and advanced materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAGRTARAUTNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159196-53-8 | |

| Record name | 5-Fluoro-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 1h Pyrazol 3 Amine and Its Derivatives

Established Synthetic Routes

Established synthetic routes to 5-fluoro-1H-pyrazol-3-amine and its derivatives often rely on the construction of the pyrazole (B372694) ring from acyclic precursors or the modification of pre-existing heterocyclic systems.

Cyclization Reactions of Precursors

While direct cyclization of a precursor like 4-fluoro-1-methyl-1H-pyrazole with ammonia (B1221849) or amines to yield this compound is not extensively documented, related cyclization strategies involving ring transformation of other heterocyclic systems are known. For instance, 3-(5)-aminopyrazoles can be synthesized from isoxazoles through a ring-opening and ring-closing cascade. This process typically involves treating the isoxazole (B147169) with hydrazine (B178648), which facilitates the transformation into the corresponding aminopyrazole.

Condensation of β-Ketonitriles with Hydrazines

The condensation of β-ketonitriles with hydrazines is a widely recognized and versatile method for the synthesis of 5-aminopyrazoles. rsc.orgnih.govbeilstein-journals.org This reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of hydrazine on the keto group of the β-ketonitrile. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. rsc.org

A pertinent example is the synthesis of 3-amino-4-fluoropyrazoles from fluorinated β-ketonitrile precursors. The reaction of benzoylfluoroacetonitrile with hydrazine hydrate (B1144303) has been shown to yield the corresponding 3-amino-4-fluoropyrazole. nih.gov Similarly, 5-amino-4-fluoropyrazoles can be synthesized from potassium (Z)-2-cyano-2-fluoroethenolate, a β-fluoroenolate salt, by reaction with substituted hydrazines. nih.gov For example, the reaction with phenylhydrazine (B124118) has been optimized to produce the desired fluorinated aminopyrazole. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoylfluoroacetonitrile | Hydrazine hydrate | 3-Amino-4-fluoro-5-phenyl-1H-pyrazole | Not specified | Not specified | nih.gov |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Phenylhydrazine | 5-Amino-4-fluoro-1-phenyl-1H-pyrazole | Aqueous NaOH | 19% | nih.gov |

Multi-component and One-pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses offer an efficient approach to constructing complex molecules like substituted aminopyrazoles in a single step, avoiding the isolation of intermediates. tandfonline.combeilstein-journals.orgbeilstein-journals.org These methods are advantageous due to their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. tandfonline.com

Three-component reactions involving an aldehyde, malononitrile (B47326), and a hydrazine derivative are commonly employed for the synthesis of 5-aminopyrazole-4-carbonitriles. clockss.org Furthermore, iodine-mediated three-component reactions of hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds provide an efficient route to multi-substituted 3-aminopyrazoles. tandfonline.comtandfonline.com While not explicitly detailed for this compound, these methodologies are adaptable for the synthesis of a wide range of functionalized aminopyrazole derivatives. beilstein-journals.orgbeilstein-journals.org

| Component 1 | Component 2 | Component 3 | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | Isothiocyanate | 1,3-Dicarbonyl compound | Iodine | Multi-substituted 3-aminopyrazole (B16455) | tandfonline.comtandfonline.com |

| Aldehyde | Malononitrile | Hydrazine derivative | Various catalysts (e.g., L-proline, piperidine) | 5-Aminopyrazole-4-carbonitrile | clockss.org |

Synthesis from Halogenated Pyridine (B92270) Intermediates

The transformation of pyridine rings into pyrazole scaffolds represents a more unconventional yet potential route for the synthesis of aminopyrazoles. This "skeletal editing" approach involves the ring-opening of a pyridine derivative followed by a ring-closing reaction to form the pyrazole core. While a direct synthesis of this compound from a specific precursor like 2-chloro-5-fluoronicotinamide (B1315167) is not a standard method, the general principle of converting pyridines to pyrazoles has been demonstrated. This can be achieved through a series of reactions involving nucleophilic addition to the pyridine ring, followed by electrocyclic ring opening/ring closure sequences.

Preparation from Fluoro Acetonitrile and Benzoyl Chloride

The synthesis of fluorinated pyrazoles can be achieved starting from small fluorinated building blocks. A relevant approach involves the use of fluoroacetonitrile. For instance, potassium (Z)-2-cyano-2-fluoroethenolate, which can be synthesized from fluoroacetonitrile, serves as a key precursor for producing 5-amino-4-fluoropyrazoles upon reaction with hydrazines. nih.gov Another related synthesis involves the treatment of benzoylfluoroacetonitrile with hydrazine to yield a 3-amino-4-fluoropyrazole derivative. nih.gov This demonstrates that fluorinated acetonitriles, after conversion to a suitable β-ketonitrile or its equivalent, are viable starting materials for the construction of fluorinated aminopyrazoles.

Advanced Synthetic Strategies

Modern synthetic methodologies are continuously being developed to improve the efficiency, safety, and scalability of pyrazole synthesis. These advanced strategies often employ novel technologies and catalytic systems.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for the preparation of fluorinated pyrazoles. mit.edumdpi.com This technique offers enhanced control over reaction parameters, improved safety when handling hazardous reagents or intermediates, and the potential for straightforward scaling up. The synthesis of highly functionalized fluorinated pyrazoles has been achieved in a continuous flow setup, which can include sequential reactor modules for N-alkylation, arylation, and other modifications. mit.edu This approach is particularly beneficial for reactions involving unstable intermediates or requiring precise temperature control.

Photocatalysis: Visible-light photocatalysis has been utilized for the synthesis of pyrazole derivatives under mild reaction conditions. arkat-usa.org This method often employs a photocatalyst that, upon irradiation with light, can initiate a cascade of reactions leading to the formation of the pyrazole ring. For instance, the photosensitized reduction of 4-nitrosopyrazoles using titanium dioxide as a photocatalyst can yield 4-aminopyrazoles. arkat-usa.org While not a direct synthesis of the pyrazole ring itself, this demonstrates the application of photocatalysis in the functionalization of pyrazole derivatives.

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when aiming for a specific substitution pattern such as the 3-amino-5-fluoro arrangement. One of the most versatile methods for achieving this involves the condensation of β-ketonitriles with hydrazines. nih.gov The reaction proceeds via the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.gov The regiochemical outcome of the reaction with substituted hydrazines can often be controlled by the reaction conditions.

Another regioselective approach involves the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones, which has been shown to produce specific regioisomers of pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov While not a direct synthesis of the target compound, this demonstrates the principle of controlling regioselectivity in reactions involving fluorinated building blocks and pyrazole systems. The reaction of β-ketonitriles with various aryl/heteroaryl hydrazines in ethanol (B145695) with a catalytic amount of concentrated nitric acid has also been explored for the synthesis of 4,7-dihydropyrazolo[3,4-b]pyridine-5-nitriles, showcasing regiocontrol under acidic conditions. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reaction Feature | Product Type | Reference |

| β-Ketonitrile | Hydrazine | Condensation/Cyclization | 5-Aminopyrazole | nih.gov |

| 5-Aminopyrazole | Trifluoromethyl-β-diketone | Regiospecific Condensation | Pyrazolo[3,4-b]pyridine | beilstein-journals.orgnih.gov |

| β-Ketonitrile | Aryl/Heteroaryl Hydrazine | Acid-Catalyzed Cyclization | Dihydropyrazolo[3,4-b]pyridine | nih.gov |

Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical practices, green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives. Microwave-assisted synthesis has emerged as a prominent green technique, offering significant advantages such as reduced reaction times, lower energy consumption, and often the ability to perform reactions under solvent-free conditions. nih.govorientjchem.orgresearchgate.net

The synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles from β-chlorovinylaldehydes and hydrazines has been successfully achieved using p-toluenesulfonic acid as a catalyst under microwave irradiation without a solvent. researchgate.net Similarly, various fused 3-aminoimidazoles have been synthesized in high yields with short reaction times (10 minutes) via a microwave-assisted Ugi three-component coupling reaction. sci-hub.se The synthesis of pyrazoline derivatives has also been accomplished using solvent-free microwave irradiation, leading to improved yields and drastically reduced reaction times compared to conventional heating methods. orientjchem.org These examples highlight the potential for developing a green synthesis route for this compound, likely involving microwave irradiation of appropriate fluorinated precursors, potentially in the absence of a solvent.

| Reaction Type | Green Chemistry Principle | Conditions | Advantages | Reference |

| Pyrazole Synthesis | Microwave-assisted, Solvent-free | p-TsOH, Microwave | Rapid, Efficient | researchgate.net |

| Fused 3-Aminoimidazole Synthesis | Microwave-assisted | Sc(OTf)₃, MeOH, Microwave | High yields, Short reaction time | sci-hub.se |

| Pyrazoline Synthesis | Microwave-assisted, Solvent-free | K₂CO₃, Microwave | Improved yields, Reduced time | orientjchem.org |

Catalytic Approaches

Catalytic methods, particularly those employing transition metals, offer powerful tools for the synthesis of functionalized pyrazoles. Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-nitrogen bonds, providing a direct route to aminopyrazole derivatives. nih.govnih.gov

An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed. nih.govnih.gov This transformation is facilitated by the use of a palladium precatalyst based on a bulky biarylphosphine ligand (tBuBrettPhos) and allows for the coupling of a broad scope of amines under mild reaction conditions. nih.govnih.gov This approach could be applied to the synthesis of this compound by starting with a 3-bromo-5-fluoropyrazole precursor and coupling it with an appropriate amine source. The use of cesium carbonate as a base in palladium-catalyzed aminations of aryl bromides has been shown to be compatible with base-sensitive functional groups. mit.edu

| Substrate | Reagent | Catalyst System | Product | Reference |

| Unprotected Bromopyrazole | Amine | Pd precatalyst / tBuBrettPhos | Aminopyrazole | nih.govnih.gov |

| Aryl Bromide | Amine | Palladium catalyst / Cs₂CO₃ | Arylamine | mit.edu |

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursor molecules. These intermediates are designed to contain the necessary atoms and functional groups that, upon reaction, will form the desired pyrazole ring with the correct substitution pattern.

Formation of Amidines

Amidines are valuable intermediates in the synthesis of nitrogen-containing heterocycles. While not a direct precursor in the most common pyrazole syntheses, they are structurally related to the functionalities involved in the cyclization steps. The synthesis of fluorinated pyrimidines has been achieved under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. nih.gov This highlights the utility of amidine-like structures in the formation of fluorinated heterocycles.

Cyclization of Compounds with Hydrazine Hydrate

The reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine hydrate is a cornerstone of pyrazole synthesis. For the preparation of 3-aminopyrazoles, β-ketonitriles are the preferred starting materials. nih.gov The cyclization involves the reaction of hydrazine with the ketone functionality to form a hydrazone, which then undergoes an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile group to form the pyrazole ring. nih.gov

This method has been used for the synthesis of various 5-aminopyrazoles. nih.gov The interaction of malononitrile with two equivalents of hydrazine hydrate, for example, affords 3-amino-5-hydrazinopyrazole in high yield. rsc.org This demonstrates the direct formation of an aminopyrazole ring system through the cyclization of a dinitrile with hydrazine.

| Precursor | Reagent | Key Step | Product | Reference |

| β-Ketonitrile | Hydrazine Hydrate | Condensation/Intramolecular Cyclization | 5-Aminopyrazole | nih.gov |

| Malononitrile | Hydrazine Hydrate (2 equiv.) | Double Condensation/Cyclization | 3-Amino-5-hydrazinopyrazole | rsc.org |

Preparation of Fluorinated β-Diketones

Fluorinated β-diketones are important precursors for the synthesis of fluorinated pyrazoles. The reaction of these diketones with hydrazines provides a direct route to pyrazoles with fluorine-containing substituents. The regioselectivity of this reaction is a key consideration, as unsymmetrical β-diketones can potentially yield two different pyrazole isomers.

The synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines has been reported from the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones. beilstein-journals.orgnih.gov This reaction underscores the utility of fluorinated β-dicarbonyl compounds in constructing more complex heterocyclic systems. While a direct synthesis of this compound from a fluorinated β-diketone is not explicitly detailed in the provided context, the synthesis of a suitable fluorinated β-ketoester, such as ethyl 2-fluoro-3-oxo-3-phenylpropanoate, represents a viable starting point for accessing the necessary precursors. georganics.sk

| Precursor Type | Application | Resulting Heterocycle | Reference |

| Trifluoromethyl-β-diketone | Reaction with 5-aminopyrazole | Pyrazolo[3,4-b]pyridine | beilstein-journals.orgnih.gov |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | Synthetic Intermediate | Potential for fluorinated pyrazole synthesis | georganics.sk |

Large-Scale and Industrial Production Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates a focus on process safety, economic viability, efficiency, and environmental impact. Industrial methodologies are often driven by the need for robust, scalable, and cost-effective routes that can consistently deliver high-purity products. Key considerations in this scale-up process include the choice between batch and continuous manufacturing, optimization of reaction conditions, and management of hazardous materials and waste streams.

A significant trend in modern chemical manufacturing, particularly for heterocyclic compounds like fluorinated pyrazoles, is the shift from traditional batch processing to continuous flow chemistry. googleapis.comnih.gov This approach offers substantial advantages for industrial-scale synthesis. Flow chemistry can significantly enhance safety, especially when dealing with potentially hazardous intermediates or highly exothermic reactions. nih.govresearchgate.net For instance, the production of related aminopyrazoles has been successfully scaled up by replacing a hazardous batch diazotisation step with a controlled flow chemistry process, allowing for better temperature management and minimizing the accumulation of unstable intermediates. nih.govresearchgate.net

Efficiency is another critical driver for adopting continuous flow methods. A European patent details the synthesis of a key fluorinated pyrazole building block, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, using a continuous flow reactor. googleapis.com This method drastically reduces reaction times from several hours in a batch process to mere minutes in a microreactor, leading to a much higher space-time yield and improved process economics. googleapis.com The international patent publication WO 2014038224, for example, describes a batch process for this compound that is deemed only "conditionally feasible" for industrial production due to very long reaction times and the need for extensive solvent recycling. googleapis.com

The selection of the synthetic route itself is paramount for industrial application. While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, they can suffer from drawbacks on a large scale, including poor regioselectivity, which leads to isomeric mixtures and requires costly and complex purification steps. nih.gov

Patented industrial processes have sought to overcome these limitations. One such scalable method involves the reaction of a fluorinated olefin with a hydrazine in the presence of water and a base. google.comgoogle.com This process is presented as a significant improvement over previous state-of-the-art methods that required cryogenic temperatures (-50 °C) and produced environmentally undesirable byproducts, making them expensive and difficult to industrialize. google.comgoogle.com The newer process operates under milder conditions and provides high yields, making it more suitable for bulk manufacturing. google.com

The table below summarizes and compares key parameters for different production strategies, illustrating the advantages of modern industrial approaches.

Table 1: Comparison of Production Strategies for Pyrazole Derivatives

| Parameter | Traditional Batch Process | Modern Continuous Flow Process |

|---|---|---|

| Scale | Grams to Kilograms | Kilograms to Tons |

| Reaction Time | Hours to Days googleapis.com | Seconds to Minutes googleapis.comnih.govresearchgate.net |

| Safety | Risk of thermal runaway; accumulation of hazardous intermediates nih.govresearchgate.net | Enhanced heat transfer; minimal intermediate accumulation; safer operation nih.govnih.govresearchgate.net |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and residence time nih.gov |

| Yield & Purity | Often requires extensive purification to remove byproducts and regioisomers nih.gov | Can lead to cleaner reactions with higher purity and yields nih.govresearchgate.net |

| Economic Viability | High labor costs; large reactor footprint; potential for solvent loss | Lower operational costs; smaller footprint; reduced solvent usage googleapis.com |

This interactive table is based on findings reported in the cited literature.

Another crucial aspect of industrial production is process optimization. For the large-scale synthesis of a 3,5-diamino-1H-pyrazole, optimization of a flow process identified that a specific temperature (28°C) and a short residence time (3 minutes) in the reactor coil gave high product purity with high reactant concentrations (2 M). researchgate.net Such detailed optimization is essential to maximize throughput and minimize costs in a manufacturing setting.

The table below outlines different synthetic approaches and their viability for industrial-scale production.

Table 2: Industrial Viability of Synthetic Routes to Fluorinated Pyrazoles

| Synthetic Route | Starting Materials | Key Conditions | Advantages for Scale-Up | Disadvantages for Scale-Up |

|---|---|---|---|---|

| Olefin-Hydrazine Reaction | Fluorinated olefin, Hydrazine | Aqueous base, mild temperatures (e.g., 5-20°C) google.com | High yield (e.g., 85%); avoids cryogenic conditions; environmentally friendlier google.comgoogle.com | Dependent on the availability and cost of specific fluorinated olefins. |

| Classical Condensation | 1,3-Diketone or β-Ketonitrile, Hydrazine | Acidic or basic catalysis | Utilizes readily available starting materials. | Often results in mixtures of regioisomers, requiring difficult and costly purification nih.gov |

| Previous Art (Knunyants et al.) | Dimer of hexafluoropropene, N,N-dimethylhydrazine | Cryogenic temperature (-50°C), then heating (120°C) google.comgoogle.com | Established laboratory method. | Expensive (low temp); environmentally unfriendly (byproduct formation); difficult to industrialize google.comgoogle.com |

This interactive table summarizes data from cited patents and scientific literature.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-fluoro-1H-pyrazol-3-amine, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, potentially enhanced by 2D NMR techniques, allows for an unambiguous assignment of all atoms within the molecule. The presence of the NMR-active ¹⁹F nucleus provides an additional, highly sensitive probe into the molecular environment.

Due to annular tautomerism in pyrazole (B372694) systems, this compound can exist in equilibrium with its 3-fluoro-1H-pyrazol-5-amine tautomer. The specific tautomer observed, or whether a dynamic equilibrium is present, can be influenced by factors such as the solvent and temperature, which would be reflected in the NMR spectra. Theoretical calculations on related 3(5)-aminopyrazoles suggest that the 3-amino tautomer is generally more stable. labshake.commdpi.com

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyrazole ring C-H, the amine (-NH₂) group, and the pyrazole N-H group.

Pyrazole C4-H: The single proton attached to the C4 carbon of the pyrazole ring is anticipated to appear as a doublet of doublets. This splitting pattern arises from coupling to two different nuclei:

Vicinal coupling to the ¹⁹F atom at position 5 (³JHF).

Vicinal coupling to the N1-H proton (³JHH). The chemical shift for this proton is expected in the downfield region typical for heterocyclic aromatic protons. researchgate.net

Amine -NH₂ Protons: The protons of the primary amine group at the C3 position are expected to produce a broad singlet. The chemical shift of these protons can be highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding effects. nih.gov In some cases, these protons may appear as two separate signals or show coupling to adjacent nuclei.

Pyrazole N1-H Proton: The proton on the N1 nitrogen of the pyrazole ring is also expected to give rise to a broad singlet. Its chemical shift is influenced by hydrogen bonding and the electronic nature of the pyrazole ring. nih.gov This signal, along with the -NH₂ signal, would disappear upon the addition of D₂O to the NMR sample due to deuterium (B1214612) exchange.

The following table summarizes the expected signals in the ¹H NMR spectrum.

| Proton Assignment | Expected Multiplicity | Expected Coupling Interactions |

| C4-H | Doublet of Doublets (dd) | ³JHF (with F at C5), ³JHH (with N1-H) |

| -NH₂ | Broad Singlet (br s) | Exchangeable with D₂O |

| N1-H | Broad Singlet (br s) | Exchangeable with D₂O |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit three distinct signals for the three carbon atoms of the pyrazole ring. The chemical shifts of these carbons are influenced by the attached substituents (-F and -NH₂) and their position within the heterocyclic ring.

C3 Carbon: This carbon, bonded to the amino group, is expected to resonate at a specific chemical shift influenced by the nitrogen atom.

C4 Carbon: The C4 carbon, bonded to a hydrogen atom, will show a characteristic chemical shift for an sp²-hybridized carbon in a pyrazole ring.

C5 Carbon: This carbon is directly attached to the highly electronegative fluorine atom, which will cause a significant downfield shift in its resonance. Furthermore, this signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large.

The chemical shifts provide direct information about the carbon skeleton of the molecule. spectrabase.com

| Carbon Assignment | Expected ¹³C Chemical Shift Region (ppm) | Expected C-F Coupling |

| C3-NH₂ | 140-160 | None |

| C4 | 90-110 | ²JCF (smaller coupling) |

| C5-F | 150-170 | ¹JCF (large coupling) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound is expected to show a single resonance for the fluorine atom at the C5 position.

The multiplicity of this signal will be a doublet of doublets, resulting from:

Vicinal coupling to the C4-H proton (³JFH).

Two-bond coupling to the N1-H proton (²JFH).

The chemical shift of the fluorine signal is highly sensitive to its electronic environment. wikipedia.org

To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure, various 2D NMR experiments would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H and ¹³C signals that are directly bonded. It would definitively link the C4-H proton signal to the C4 carbon signal.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show the coupling between the C4-H proton and the N1-H proton, confirming their spatial proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled through bonds. It can provide valuable information about the preferred tautomeric form and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₃H₄FN₃), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to a mass-to-charge ratio (m/z) that precisely matches its calculated exact mass (101.0389). nih.gov The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments that can help confirm the pyrazole ring structure and the nature of its substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.gov

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. thieme-connect.de A broader band for the pyrazole N-H stretch is also expected in this region.

N-H Bending: A bending vibration for the primary amine group is expected in the 1650-1580 cm⁻¹ region. thieme-connect.de

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring are expected to appear in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching vibration is typically observed in the 1300-1000 cm⁻¹ region. The exact position can confirm the presence of the fluorine substituent.

The following table summarizes the anticipated key IR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Amine (-NH₂) & Pyrazole (N-H) | 3500 - 3300 |

| N-H Bending | Primary Amine (-NH₂) | 1650 - 1580 |

| C=N / C=C Stretching | Pyrazole Ring | 1600 - 1450 |

| C-F Stretching | Aryl-Fluoride | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of pyrazole compounds are characterized by transitions involving π electrons of the heterocyclic ring. The parent compound, 1H-pyrazole, exhibits a strong absorption maximum (λmax) in the vacuum ultraviolet region, which is attributed to a π → π* electronic transition. Specifically, the gas-phase UV absorption spectrum of pyrazole shows a maximum absorption cross-section at 203 nm rsc.org. The absorption in this region is generally intense, with molar extinction coefficients (ε) often exceeding 104 L·mol-1·cm-1, which is characteristic of an allowed π → π* transition pharmatutor.org.

For substituted pyrazoles, such as this compound, the position and intensity of the absorption bands are influenced by the nature and position of the substituents. The introduction of an amino group (-NH2) and a fluorine atom (-F) into the pyrazole ring is expected to cause a shift in the absorption maximum. The amino group, acting as an auxochrome, typically induces a bathochromic shift (a shift to longer wavelengths) due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. This results in n → π* transitions, which are generally of lower intensity than π → π* transitions pharmatutor.org.

Table 1: Representative Electronic Transitions in Pyrazole Derivatives

| Compound | Transition Type | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 1H-Pyrazole | π → π* | 203 nm | rsc.org |

X-ray Crystallography (where available for derivatives)

While the crystal structure of this compound itself has not been reported in the reviewed literature, the structures of several closely related derivatives have been determined by single-crystal X-ray diffraction, providing valuable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this class of compounds.

A key derivative, 5-(4-fluorophenyl)-1H-pyrazol-3-amine , was synthesized and its crystal structure was determined tandfonline.comtandfonline.com. The analysis revealed that the molecule consists of a pyrazole ring and a fluorophenyl ring. The crystal packing is stabilized by intermolecular hydrogen bonds.

In another study, the crystal structure of 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile was elucidated. In this compound, the pyrazole ring is not planar with the adjacent aromatic rings, exhibiting dihedral angles of 38.0 (1)° with the 4-fluorophenyl ring, 40.0 (1)° with the pyridine (B92270) ring, and 28.5 (1)° with the benzonitrile (B105546) ring. The crystal packing is characterized by N—H⋯N hydrogen bonds, forming a two-dimensional network nih.gov.

The halogenation of 3-aryl-1H-pyrazol-5-amines has also been studied, and the crystal structures of some of the resulting halogenated derivatives have been determined. For instance, the structure of a 4-iodo derivative was confirmed by single-crystal X-ray diffraction, providing data on the geometry of the halogenated pyrazole ring beilstein-archives.orgresearchgate.net.

Furthermore, the crystal structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its zinc complex have been reported, offering additional examples of the structural features of aminopyrazole derivatives amazonaws.com. These studies collectively indicate that the pyrazole ring in these derivatives is typically planar, and the crystal structures are often stabilized by a network of hydrogen bonds involving the amino group and the nitrogen atoms of the pyrazole ring.

Table 2: Selected Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Key Dihedral Angles | Reference |

|---|

Chemical Reactivity and Transformation Studies

Reaction Mechanisms and Pathways

The reactivity of 5-fluoro-1H-pyrazol-3-amine allows for its participation in several fundamental reaction types, including substitution, oxidation, reduction, and cyclization, leading to a diverse array of more complex molecules.

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of aromatic chemistry. The generally accepted mechanism for SNAr involves a two-step addition-elimination process featuring a stabilized Meisenheimer intermediate. nih.gov However, the C-F bond is the strongest carbon-halogen bond, making fluoride (B91410) a poor leaving group. Consequently, nucleophilic substitution of a fluorine atom on an aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the fluorine. nih.gov

In the case of this compound, the pyrazole (B372694) ring itself provides some electron-withdrawing character, but this is often insufficient to facilitate facile SNAr reactions under standard conditions. The functionalization of unactivated fluoroarenes remains a chemical challenge. nih.gov While direct displacement of the fluorine atom on this compound is not commonly reported, modern catalytic methods, such as organic photoredox catalysis, have emerged that enable the SNAr of electron-neutral and even electron-rich fluoroarenes, expanding the potential for such transformations. nih.gov

The aminopyrazole core is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. A common oxidative transformation for 5-aminopyrazoles is dehydrogenative coupling. For instance, oxidation with reagents like N-bromosuccinimide (NBS) can result in the formation of bis(diazenyl) derivatives. This type of reaction highlights the reactivity of the amino group and the pyrazole ring system under oxidative stress.

The pyrazole ring is an aromatic heterocycle and is generally stable to catalytic hydrogenation under conditions that would typically reduce a simple alkene or imine. The amino group is also in its lowest oxidation state. As such, reduction reactions are not a common transformation for the parent this compound molecule itself. Reduction is more relevant for derivatives of this compound that contain reducible functional groups. For example, if the molecule were functionalized with a nitro group, the nitro group could be selectively reduced to an amine, a common strategy in the synthesis of more complex aminopyrazole derivatives. preprints.org

This compound is a key precursor for the synthesis of fused heterocyclic systems due to its bifunctional nature, possessing two key nucleophilic sites: the 5-amino group and the ring nitrogen at position 1 (N1). nih.gov This allows it to react with 1,3-bielectrophilic reagents to form six-membered rings fused to the pyrazole core.

Pyrazolo[1,5-a]pyrimidines: These are structural isomers of pyrazolo[3,4-b]pyridines and are formed when the N1 and the exocyclic 5-amino group of the pyrazole act as the two nucleophiles in a cyclocondensation reaction. nih.govbeilstein-journals.org This typically occurs with 1,3-bielectrophiles such as β-dicarbonyl compounds, enaminones, or 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. beilstein-journals.orgnih.gov The regioselectivity of the cyclization (i.e., whether a pyrazolo[3,4-b]pyridine or a pyrazolo[1,5-a]pyrimidine (B1248293) is formed) can be influenced by the substituents on the pyrazole ring, the nature of the bielectrophile, and the reaction conditions. nih.govbeilstein-journals.org For instance, using 1-NH-5-aminopyrazole often leads to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.org

The general reaction pathways are summarized in the table below.

| Fused Heterocycle | Reagent Type | General Reaction Mechanism |

| Pyrazolo[3,4-b]pyridine | 1,3-Dicarbonyl compounds, β-Ketonitriles, Alkynyl aldehydes | Condensation-cyclization involving the 5-amino group and the C4 position of the pyrazole ring. |

| Pyrazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl compounds, β-Enaminones, Acetylenic esters | Cyclocondensation involving the 5-amino group and the endocyclic N1 nitrogen atom. |

Derivatization Strategies

Derivatization of this compound is crucial for modulating its physicochemical properties and for its application as a scaffold in medicinal chemistry and materials science. Functionalization can be targeted at several positions on the molecule.

The pyrazole ring itself offers sites for further functionalization. The C4 position is particularly susceptible to electrophilic substitution due to activation by the amino group at C3 and the ring nitrogen at N2. This allows for the introduction of a variety of substituents.

C4-Arylation: Direct arylation at the C4 position can be challenging due to competitive N-arylation at the amino group. nih.gov However, methods have been developed to achieve chemoselective C4-arylation. One such approach uses a laccase-catalyzed reaction with catechols, which proceeds under mild conditions without the need for protecting the amino group. nih.gov

C4-Benzylation: Similar to arylation, chemoselective benzylation at the C4 position can be achieved using organocatalysis. Reactions with 2-hydroxybenzyl alcohols in water can provide C4-benzylated 5-aminopyrazoles in good yields. researchgate.net

Other Electrophilic Substitutions: A range of other electrophilic substitution reactions have been successfully applied to the C4 position of 5-aminopyrazoles, including halogenation, selenylation, thiocyanation, and sulfenylation, demonstrating the versatility of this position for introducing diverse functional groups. researchgate.net

These derivatization strategies underscore the utility of this compound as a versatile platform for generating a library of complex heterocyclic compounds.

Formation of Fused Heterocyclic Systems (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazoloquinolines)

This compound is a versatile building block in the synthesis of various fused heterocyclic systems due to the presence of multiple reactive sites. The endocyclic nitrogen, the exocyclic amino group, and the adjacent C4 carbon atom can all participate in cyclization reactions, leading to the formation of bicyclic structures with significant pharmacological interest.

Pyrazolo[3,4-b]pyridines:

The synthesis of the pyrazolo[3,4-b]pyridine core from 3-aminopyrazole (B16455) derivatives is a well-established strategy. A common method involves the condensation reaction with 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.com For instance, the reaction of a 5-aminopyrazole with a β-diketone in a suitable solvent like glacial acetic acid typically proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused pyridine (B92270) ring. nih.gov If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Another significant route is the reaction with α,β-unsaturated ketones. nih.govmdpi.com The proposed mechanism often involves a Michael addition of the aminopyrazole to the unsaturated system, followed by an attack of the amino group on the carbonyl carbon, cyclization, and subsequent dehydration and oxidation to form the aromatic pyrazolopyridine system. nih.govmdpi.com Furthermore, multicomponent, solvent-free reactions have been developed for the efficient synthesis of these scaffolds. researchgate.net The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted by using 3-aminopyrazoles instead of anilines to produce pyrazolo[3,4-b]pyridine derivatives. nih.gov

The table below summarizes representative reactions for the formation of pyrazolo[3,4-b]pyridines from aminopyrazole precursors.

| Reactant for Aminopyrazole | Reaction Type | Key Conditions | Resulting System | Reference |

|---|---|---|---|---|

| 1,3-Diketones (e.g., pentane-2,4-dione) | Condensation/Cyclization | Glacial Acetic Acid (AcOH), heat | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |

| α,β-Unsaturated Ketones | Michael Addition/Cyclization | ZrCl4 catalyst, DMF/EtOH, 95 °C | Substituted Pyrazolo[3,4-b]pyridine | mdpi.com |

| β-Ketoesters | Condensation/Cyclization | Reflux in Ethanol (B145695) (EtOH) | Pyrazolo[3,4-b]pyridin-one derivatives | google.com |

| Fluorinated 1,3-Diketones | Condensation/Cyclization | Glacial Acetic Acid (AcOH) | Fluorine-containing Pyrazolo[3,4-b]pyridines | researchgate.net |

Pyrazolo[1,5-a]pyrimidines:

Pyrazolo[1,5-a]pyrimidines are structural isomers of pyrazolo[3,4-b]pyridines and are also synthesized from 5-aminopyrazole precursors. beilstein-journals.org The formation of this scaffold typically involves the reaction of the aminopyrazole with a 1,3-bielectrophilic species. The reaction mechanism is believed to proceed via an initial nucleophilic attack by the endocyclic N1 atom of the pyrazole onto one of the electrophilic centers, followed by intramolecular cyclization involving the exocyclic amino group and the second electrophilic center. beilstein-journals.org

Common reagents for this transformation include β-dicarbonyl compounds, enaminones, and chalcones. beilstein-journals.orgnih.gov For example, refluxing a 5-aminopyrazole with an enaminone in acetic acid can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net The choice of reaction conditions and the substitution pattern on the pyrazole ring can influence the regioselectivity of the cyclization, sometimes leading to the formation of the isomeric pyrazolo[3,4-b]pyridine system as a byproduct. beilstein-journals.org Palladium-catalyzed cross-coupling reactions have also been employed to introduce diverse functional groups, enhancing the structural diversity of these compounds. nih.gov

The table below outlines common synthetic approaches for pyrazolo[1,5-a]pyrimidines.

| Reactant for Aminopyrazole | Reaction Type | Key Conditions | Resulting System | Reference |

|---|---|---|---|---|

| β-Dicarbonyl Compounds (e.g., ethyl acetoacetate) | Condensation/Cyclization | High temperature, often acid or base-catalyzed | Substituted Pyrazolo[1,5-a]pyrimidine | nih.gov |

| Enaminones | Condensation/Cyclization | Acetic Acid (AcOH) or Pyridine, reflux | Substituted Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| Diethyl Malonate | Condensation/Cyclization | Sodium Ethoxide (EtONa), reflux | Dihydroxy-pyrazolo[1,5-a]pyrimidine | nih.gov |

| Ethoxymethylenemalononitrile | Condensation/Cyclization | Ethanol (EtOH), reflux | Amino-cyano-pyrazolo[1,5-a]pyrimidine | ias.ac.in |

Pyrazoloquinolines:

The synthesis of pyrazoloquinolines from aminopyrazole precursors extends the fusion to a three-ring system. One established method involves the reaction of 5-chloro-4-formylpyrazoles with aromatic amines. nih.gov This reaction, often carried out at high temperatures (110–150 °C), proceeds via nucleophilic substitution of the chlorine atom by the aniline, followed by intramolecular cyclization to form the quinoline ring. nih.gov Another approach utilizes 5-arylamino pyrazoles, which can be reacted with aromatic aldehydes in the presence of a Lewis acid like anhydrous ZnCl₂ to construct the pyrazoloquinoline framework. nih.gov

Introduction of Various Substituents (e.g., aryl, alkyl, trifluoromethyl)

The this compound scaffold allows for the introduction of various substituents at several positions, enabling the fine-tuning of its chemical and physical properties. Substitutions can occur at the N1 position of the pyrazole ring, the C4 position, or the exocyclic amino group.

Aryl and Alkyl Substituents:

Aryl and alkyl groups can be introduced onto the pyrazole ring through several methods. N-alkylation or N-arylation at the pyrazole N1 position is a common transformation. S-alkylation of related pyrazole-thiol derivatives is also a documented method for introducing alkyl chains into the molecular structure.

Direct C-H functionalization is a powerful tool for introducing substituents. For instance, C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) provides a handle for further modifications. beilstein-archives.org The resulting 4-halogenated pyrazoles can then undergo transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or other carbon-based substituents.

The table below details methods for introducing aryl and alkyl substituents.

| Substitution Type | Method | Reagents/Conditions | Position of Substitution | Reference |

|---|---|---|---|---|

| Arylation | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Typically C4 (from 4-halo precursor) or N1 | nih.govresearchgate.net |

| Alkylation | S-Alkylation | Alkyl halide, base | On a related thiol derivative | |

| Arylation/Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | On a piperidyl or similar substituent | nih.gov |

| Arylation | C-H Functionalization | Aryl iodides, Cu(I) catalyst | C4 position | researchgate.net |

Trifluoromethyl Substituents:

The introduction of a trifluoromethyl (CF₃) group is of great interest in medicinal chemistry as it can significantly alter a molecule's properties, including metabolic stability and lipophilicity. sci-hub.se For pyrazole systems, CF₃ groups can be incorporated by using trifluoromethylated building blocks during the initial ring synthesis. For example, the condensation of a hydrazine (B178648) with a trifluoromethyl-containing 1,3-dicarbonyl compound, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is a direct method to produce trifluoromethyl-pyrazoles. enamine.netbibliomed.orgnih.gov

Post-synthesis trifluoromethylation is more challenging but can be achieved through various methods, including those involving trifluoromethyl-radical precursors or nucleophilic/electrophilic trifluoromethylating agents. Sequential (3+2)-cycloaddition reactions of fluorinated nitrile imines with chalcones have also been developed as a route to trifluoromethylated pyrazoles. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G or 6-311++G(d,p), have been effectively employed to determine optimized geometries, electronic characteristics, and vibrational frequencies. tandfonline.comresearchgate.netrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization via DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For pyrazole-containing compounds, theoretical calculations have shown excellent agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Conformational analysis of related aminopyrazole structures reveals that the arrangement of substituents can be influenced by intramolecular interactions, such as hydrogen bonding. researchgate.net For 5-fluoro-1H-pyrazol-3-amine, the pyrazole ring is expected to be nearly planar. nih.gov The primary conformational flexibility would arise from the rotation of the amino (-NH2) group. DFT calculations on similar molecules help identify the most stable conformers. iu.edu.sa The optimized geometric parameters, such as bond lengths and angles, for a representative pyrazole system calculated via DFT are presented below.

Table 1: Selected Optimized Geometric Parameters for a Representative Pyrazole Ring System (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1–N2 | 1.38 | - |

| N2–C3 | 1.34 | - |

| C3–C4 | 1.41 | - |

| C4–C5 | 1.37 | - |

| C5–N1 | 1.35 | - |

| N1–N2–C3 | - | 105.5 |

| N2–C3–C4 | - | 111.0 |

| C3–C4–C5 | - | 105.0 |

| C4–C5–N1 | - | 110.5 |

| C5–N1–N2 | - | 108.0 |

Electronic Structure Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT is used to calculate key electronic descriptors.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity. nih.gov For pyrazole derivatives, this gap is typically in the range of 4.5 to 5.5 eV. nih.govnih.gov The presence of an electron-donating amino group and an electron-withdrawing fluorine atom on the pyrazole ring of this compound would influence the energies of these orbitals.

Table 2: Calculated Electronic Properties of Analogous Pyrazole Derivatives

| Property | Value | Reference Compound |

|---|---|---|

| HOMO Energy | -5.31 eV | N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov |

| LUMO Energy | -0.27 eV | N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov |

| Energy Gap (ΔE) | 5.04 eV | N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov |

Vibrational Frequency Analysis

Theoretical vibrational analysis using DFT helps in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular structure, each peak in an experimental spectrum can be attributed to a specific molecular motion, such as stretching, bending, or wagging of bonds. iu.edu.sa Studies on pyrazole derivatives show a good correlation between calculated and experimental frequencies. rsc.orgresearchgate.net Key vibrational modes for this compound would include N-H stretching from the amino group and pyrazole ring, C-F stretching, and various C-N and C=C stretching modes within the heterocyclic ring.

Non-Linear Optical (NLO) Properties

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. researchgate.net DFT calculations are used to predict NLO behavior by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A large hyperpolarizability value, often compared to that of a reference material like urea, indicates significant NLO potential. journaleras.comresearchgate.net The presence of both electron-donating (-NH2) and electron-withdrawing (-F) groups on the pyrazole ring of this compound suggests it may possess notable NLO properties. nih.goveurjchem.com

Table 3: Calculated NLO Properties for a Representative Fluorinated Heterocycle

| Property | Calculated Value | Reference (Urea) |

|---|---|---|

| Dipole Moment (μ) | 3.235 D | 1.671 D |

| Polarizability (α) | 14.611 x 10-24 esu | ~5 x 10-24 esu |

| Hyperpolarizability (β) | 318.78 x 10-32 esu | 37.28 x 10-32 esu |

Note: Data from DFT/B3LYP calculations on 5-(Trifluoromethyl)pyridine-2-thiol, demonstrating the NLO potential of similar structures. journaleras.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulisboa.pt While specific MD simulations for this compound are not documented, this technique is widely applied to pyrazole-containing compounds to understand their dynamic behavior in various environments. nih.govresearchgate.net For instance, MD simulations can be used to:

Explore the binding mode of a molecule within the active site of an enzyme, which is crucial for drug design. nih.govresearchgate.net

Investigate the conformational stability of different isomers or tautomers.

Simulate the properties of materials, such as polymers or liquids, that incorporate pyrazole derivatives to understand their thermomechanical characteristics. mdpi.com

These simulations provide insights into molecular interactions and stability that are not accessible from static DFT calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For scaffolds like pyrazole, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are developed. nih.govnih.gov

Although no QSAR studies are specifically focused on this compound, numerous studies on pyrazole derivatives have successfully correlated their structural features with activities such as:

Inhibition of enzymes like monoamine oxidase (MAO) or Polo-like kinase 1 (PLK1). nih.govnih.gov

Anticancer and anti-inflammatory properties. nih.gov

These models use calculated descriptors (steric, electrostatic, hydrophobic) to predict the activity of new, unsynthesized compounds. A QSAR study involving this compound would help in designing more potent analogues for a specific biological target by identifying which structural modifications are likely to enhance activity.

Based on a thorough review of the available research, there are no specific molecular docking or ligand-protein interaction studies focused solely on the chemical compound this compound.

Computational investigations and molecular docking simulations are prevalent for various derivatives of the pyrazole scaffold, including other fluorinated and amino-substituted analogs. These studies explore the binding of such derivatives to a wide range of protein targets, including kinases, enzymes, and receptors, to elucidate potential therapeutic applications. However, specific data detailing the binding affinity, interaction modes, and key amino acid residues involved in the binding of this compound to any protein target is not available in the current scientific literature.

Therefore, the "Molecular Docking and Ligand-Protein Interactions" section for this specific compound cannot be completed at this time due to the absence of direct research findings.

Biological and Pharmacological Applications of 5 Fluoro 1h Pyrazol 3 Amine Derivatives

Medicinal Chemistry Applications

The inherent structural features of 5-fluoro-1H-pyrazol-3-amine, including its hydrogen bond donors and acceptors, and the influence of the fluorine atom on its physicochemical properties, make it an attractive starting point for the design of novel therapeutic agents.

Kinase Inhibitors

Derivatives of this compound have emerged as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammation.

GSK-3 Inhibitors: Glycogen synthase kinase-3 (GSK-3) is a key enzyme in numerous signaling pathways, and its dysregulation is associated with several pathologies, including neurodegenerative diseases and cancer. Research has focused on developing pyrazole-based inhibitors of GSK-3.

p38MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) pathway plays a central role in inflammatory responses. 5-amino-pyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, demonstrating excellent cellular potency in the inhibition of TNFα production.

Bruton Kinase (BTK) Inhibitors: A significant breakthrough in this area is the development of Pirtobrutinib (Jaypirca™), a reversible inhibitor of Bruton Kinase (BTK). nih.gov Pirtobrutinib, chemically described as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a non-receptor tyrosine kinase that is a major therapeutic target for B-cell-driven malignancies. nih.gov Unlike its predecessors, this reversible inhibitor demonstrates limited off-target side effects and circumvents the development of resistance mutations. nih.gov

Aurora A Kinase Inhibitors: Aurora A kinase is a critical regulator of mitosis, and its overexpression is frequently observed in various cancers. Pyrazole (B372694) derivatives have been investigated as potential inhibitors of this kinase.

COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. A novel pyrazole derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), has been identified as a highly selective COX-2 inhibitor, being 150 times more selective for COX-2 than COX-1. nih.gov This selectivity is crucial for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Kinase Target | Example Derivative | Key Findings |

| Bruton Kinase (BTK) | Pirtobrutinib | Reversible inhibitor with limited off-target effects, approved for mantle cell lymphoma. nih.gov |

| p38α MAP Kinase | 5-amino-pyrazole based compounds | Potent and selective inhibitors with excellent cellular potency in inhibiting TNFα production. |

| COX-2 | FR140423 | 150-fold more selective for COX-2 over COX-1, potent anti-inflammatory effects without gastric lesions. nih.gov |

Anticancer Agents

The ability of this compound derivatives to modulate the activity of various kinases and other cellular targets has translated into significant potential as anticancer agents.

The aforementioned BTK inhibitor, Pirtobrutinib, is a prime example of a clinically successful anticancer agent derived from this scaffold, approved for the treatment of mantle cell lymphoma. nih.gov The pyrazole core is a common feature in many compounds with antiproliferative activity. For instance, a 1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine derivative has demonstrated antiproliferative activity against human lung cancer cell lines and inhibits tubulin polymerization. ijpsjournal.com

Numerous studies have highlighted the anticancer potential of various pyrazole derivatives against a range of cancer cell lines, including those of the lung, breast, and liver. ijpsjournal.comnih.gov

| Cancer Type | Derivative Type | Mechanism of Action/Key Findings |

| Mantle Cell Lymphoma | Pirtobrutinib (BTK inhibitor) | Reversible inhibition of Bruton Kinase, leading to reduced B-cell proliferation. nih.gov |

| Lung Cancer | 1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine | Antiproliferative activity and inhibition of tubulin polymerization. ijpsjournal.com |

| Various Cancers | General pyrazole derivatives | Cytotoxic effects against a variety of cancer cell lines. ijpsjournal.comnih.gov |

Antimicrobial and Anti-infective Properties

Derivatives of this compound have shown promise in combating a wide range of infectious agents.

Antibacterial: The pyrazole nucleus is a constituent of various antibacterial agents. nih.gov Research has explored the synthesis of pyrazole derivatives with activity against both Gram-positive and Gram-negative bacteria.

Antifungal: Fluoro-substituted pyrazoles have demonstrated significant antifungal activities. nih.gov For example, certain fluorinated 4,5-dihydro-1H-pyrazole derivatives have shown inhibitory effects against phytopathogenic fungi such as Sclerotinia sclerotiorum and F. culmorum. nih.gov One of the most active compounds, a 2-chlorophenyl derivative, exhibited 43.07% inhibition against S. sclerotiorum and 46.75% inhibition against F. culmorum. nih.gov

Antitubercular: The emergence of multidrug-resistant tuberculosis has necessitated the development of new therapeutic agents. 5-aminopyrazole derivatives have been identified as having potent anti-tubercular activity. nih.govnih.gov Specifically, certain 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides have shown potent activity with MIC values between 2.23 and 4.61 mM against Mycobacterium tuberculosis. nih.gov Other pyrazole derivatives have also demonstrated significant activity against the H37Rv strain of M. tuberculosis. eurjchem.com

Antimalarial: The pyrazole scaffold is recognized as a privileged structure in the development of antimalarial agents. nih.gov A series of 5-anilino-3-(hetero)arylpyrazoles have been evaluated for their antiplasmodial activity, with some derivatives showing micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium. nih.gov

| Activity | Example Derivative Class | Key Findings |

| Antifungal | Fluorinated 4,5-dihydro-1H-pyrazole aldehydes | Inhibition of phytopathogenic fungi such as Sclerotinia sclerotiorum and F. culmorum. nih.gov |

| Antitubercular | 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides | Potent activity against Mycobacterium tuberculosis with low cytotoxicity. nih.gov |

| Antimalarial | 5-anilino-3-(hetero)arylpyrazoles | Micromolar IC50 values against chloroquine-sensitive and -resistant Plasmodium strains. nih.gov |

Anti-inflammatory and Analgesic Agents

The role of this compound derivatives as anti-inflammatory and analgesic agents is closely linked to their ability to inhibit COX-2. The derivative FR140423, a selective COX-2 inhibitor, has demonstrated potent anti-inflammatory effects in models of carrageenan-induced paw edema and adjuvant arthritis, with potency two- to three-fold greater than indomethacin. nih.gov

Furthermore, FR140423 exhibited dose-dependent anti-hyperalgesic effects that were five-fold more potent than indomethacin. nih.gov Uniquely, this compound also produced a morphine-like analgesic effect in the tail-flick test, an effect that was blocked by the mu-opioid antagonist naloxone, suggesting a dual mechanism of action. nih.gov The combination of potent anti-inflammatory activity with a favorable gastrointestinal safety profile makes these derivatives highly promising therapeutic candidates.

Cardiovascular Disease Treatment and Prophylaxis

Recent studies have highlighted the potential of pyrazole derivatives in the management of cardiovascular diseases. A notable example is the newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21). nih.govresearchgate.net

Chronic oral administration of LQFM-21 was found to reduce mean arterial pressure in spontaneously hypertensive rats. nih.gov The antihypertensive and vasodilator effects of this compound are suggested to be mediated through the NO/cGMP pathway and involve muscarinic receptors. nih.govresearchgate.net Specifically, ex vivo experiments showed that LQFM-21 induced endothelium-dependent relaxation in isolated aortic rings. nih.gov These findings point to the potential of fluorinated pyrazole derivatives as a novel class of antihypertensive agents.

Modulators of Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Nicotinic acetylcholine receptors (nAChRs) are important targets for the treatment of various neurological and psychiatric disorders. While specific studies on this compound derivatives are emerging, the broader class of pyrazole-containing compounds has been investigated for their ability to modulate nAChR activity.

Research has identified compounds that act as positive allosteric modulators (PAMs) of nAChRs, which can enhance the receptor's response to the endogenous neurotransmitter acetylcholine. nih.gov The development of selective PAMs for different nAChR subtypes, such as the α7 receptor, is an active area of research with potential applications in cognitive disorders.

Potential in Neurodegenerative Diseases

The pyrazole scaffold is a key structural motif in the development of therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govnih.gov Derivatives of this compound have shown promise as neuroprotective agents by targeting key pathological mechanisms implicated in these diseases. nih.govresearchgate.net

One of the primary strategies in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A series of 3,5-diarylpyrazole derivatives have been identified as potent and selective AChE inhibitors, making them promising candidates for Alzheimer's treatment. nih.gov Structure-activity relationship (SAR) studies of 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that compounds with a p-fluoro group were more effective inhibitors of monoamine oxidase B (MAO-B), another key target in neurodegenerative diseases, compared to their p-chloro counterparts. nih.govresearchgate.net

Furthermore, certain pyrazoline-containing compounds have demonstrated significant neuroprotective effects. nih.gov For instance, 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide exhibited potent anti-AChE activity, with an IC50 value of 6.36 nM, which was superior to the standard drug tacrine. nih.gov The SAR for this series indicated that the positioning of the fluorine atoms on the phenyl ring was crucial for its inhibitory activity. nih.gov

Table 1: Neuroprotective Activity of Selected Pyrazole Derivatives

| Compound | Target | Activity (IC50) | Reference |

| 3,5-diarylpyrazole derivative | Acetylcholinesterase (AChE) | Potent inhibition | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole derivative (p-fluoro) | Monoamine Oxidase B (MAO-B) | More effective than p-chloro derivative | nih.govresearchgate.net |

| 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide | Acetylcholinesterase (AChE) | 6.36 nM | nih.gov |

Agrochemical Applications

Fluorinated pyrazole derivatives have emerged as a significant class of agrochemicals, demonstrating potent fungicidal, herbicidal, and insecticidal activities. nih.govresearchgate.net The introduction of fluorine can enhance the efficacy and spectrum of activity of these compounds.

In the realm of fungicides, several commercial products are based on difluoromethyl-substituted pyrazoles, including bixafen, isopyrazam, sedaxane, and fluxapyroxad (B1673505). nih.gov Fluxapyroxad, for example, is an anilide fungicide that acts as a succinate (B1194679) dehydrogenase (SDH) inhibitor, effectively controlling a range of fungal pathogens in cereals. nih.govnih.gov

As herbicides, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown excellent activity. mdpi.com For instance, at a concentration of 0.5 µmol/L, compound S202 exhibited a 78.4% inhibition of Arabidopsis thaliana root growth, significantly higher than the commercial herbicide florpyrauxifen (B1531466) (33.8%). mdpi.com SAR studies indicated that the position of substituents on the phenyl ring of the pyrazole fragment influences the herbicidal activity. mdpi.com

Furthermore, certain 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have demonstrated good insecticidal activity against Aphis fabae. researchgate.net Compound 7h, in particular, showed 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid. researchgate.net

Table 2: Agrochemical Activity of Selected Fluorinated Pyrazole Derivatives

| Compound/Class | Application | Target/Effect | Efficacy | Reference |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase (SDH) Inhibitor | Effective against cereal fungal pathogens | nih.govnih.gov |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid (S202) | Herbicide | Inhibition of Arabidopsis thaliana root growth | 78.4% inhibition at 0.5 µmol/L | mdpi.com |

| 1H-pyrazole-5-carboxylic acid derivative (7h) | Insecticide | Mortality of Aphis fabae | 85.7% mortality at 12.5 mg/L | researchgate.net |

Other Biological Activities (e.g., antioxidant properties, enzyme inhibition)

Beyond their applications in neurodegenerative diseases and agrochemicals, derivatives of this compound exhibit a range of other important biological activities, including antioxidant and enzyme inhibitory properties.

Several studies have highlighted the antioxidant potential of aminopyrazole derivatives. dntb.gov.uanih.gov For instance, a series of 5-aminopyrazoles were shown to possess radical scavenging properties in the DPPH assay and the ability to inhibit reactive oxygen species (ROS) production in human platelets. dntb.gov.uanih.gov The aminopyrazole moiety has been shown to enhance the antioxidant properties of various heterocyclic systems. nih.gov

In terms of enzyme inhibition, these derivatives have been investigated as inhibitors of various kinases, cyclooxygenases (COX), and other enzymes. nih.gov For example, 5-aminopyrazoles have been studied as ligands for p38 MAPK, a key enzyme in inflammatory signaling pathways. nih.gov Additionally, a series of 5-amino-1H-pyrazoles were synthesized and evaluated as inhibitors of furin, a proprotein convertase involved in the processing of various precursor proteins. researchgate.net

Table 3: Antioxidant and Enzyme Inhibitory Activities of Aminopyrazole Derivatives

| Compound Class/Derivative | Biological Activity | Assay/Target | Key Finding | Reference |

| 5-Aminopyrazoles (5APs) | Antioxidant | DPPH radical scavenging, ROS production in platelets | Demonstrated radical scavenging and ROS inhibition | dntb.gov.uanih.gov |

| 3-Aminopyrazole (B16455) (3AP) linked to heterocycles | Antioxidant | General antioxidant properties | The AP moiety enhances antioxidant activity | nih.gov |

| 5-Aminopyrazoles (5APs) | Enzyme Inhibition | p38 MAPK | Act as ligands for p38 MAPK | nih.gov |

| 5-Amino-1H-pyrazoles | Enzyme Inhibition | Furin | Retard the activity of furin | researchgate.net |

Mechanism of Action Studies (e.g., interaction with molecular targets, signaling pathways)

Understanding the mechanism of action of this compound derivatives is crucial for their rational design and development as therapeutic or agrochemical agents. Studies have elucidated their interactions with specific molecular targets and their modulation of key signaling pathways.